4-(Neopentylamino)cyclohexan-1-ol

Beschreibung

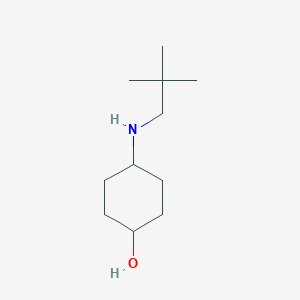

4-(Neopentylamino)cyclohexan-1-ol (CAS: 1250768-01-4) is a cyclohexanol derivative featuring a neopentylamino (2,2-dimethylpropylamino) substituent at the 4-position of the cyclohexane ring. This compound is characterized by its bulky tertiary alkylamine group, which imparts unique steric and electronic properties. It is primarily utilized as a research intermediate in organic synthesis and pharmaceutical development, as evidenced by its inclusion in chemical catalogs for innovative research (e.g., AK Scientific, Product Code: 2504DP) .

Eigenschaften

IUPAC Name |

4-(2,2-dimethylpropylamino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-11(2,3)8-12-9-4-6-10(13)7-5-9/h9-10,12-13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBFKQFHYUMGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Imine Formation : 4-Hydroxycyclohexanone reacts with neopentylamine in a polar aprotic solvent (e.g., methanol or tetrahydrofuran) under reflux. A Dean-Stark trap may be employed to remove water and shift equilibrium toward imine formation.

-

Hydrogenation : The imine is reduced using hydrogen gas (1–10 atm) in the presence of a catalyst such as Raney nickel or palladium on carbon. Temperatures range from 50–80°C, with reaction times of 4–12 hours.

Example Protocol

-

Starting Materials : 4-Hydroxycyclohexanone (1 equiv), neopentylamine (1.2 equiv), 10% Pd/C (5 wt%), methanol.

-

Yield : ~70–85% after purification via silica gel chromatography.

Nucleophilic Substitution of 4-Substituted Cyclohexanol Derivatives

This method involves displacing a leaving group (e.g., tosylate or mesylate) at the 4-position of cyclohexanol with neopentylamine.

Reaction Steps

-

Activation of Hydroxyl Group : 4-Hydroxycyclohexanol is treated with tosyl chloride or methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding sulfonate ester.

-

Amine Substitution : The sulfonate intermediate reacts with neopentylamine in a polar solvent (e.g., DMF or acetonitrile) at 60–100°C for 12–24 hours.

Example Protocol

Key Considerations

-

Regioselectivity : The trans-configuration of the cyclohexane ring favors SN2 mechanisms, but steric hindrance may lead to competing elimination reactions.

-

Side Reactions : Excess neopentylamine can lead to over-alkylation, forming tertiary amines.

Hydrogenation of Schiff Base Intermediates

Schiff bases derived from cyclohexanone and neopentylamine can be hydrogenated to yield the target compound. This method is advantageous for scalability but requires precise control of reaction conditions.

Procedure

-

Schiff Base Synthesis : Cyclohexanone is reacted with neopentylamine in toluene under reflux, with molecular sieves to absorb water.

-

Hydrogenation : The Schiff base is hydrogenated using a platinum oxide catalyst at 50–70°C and 5–10 atm H₂ pressure.

Example Protocol

Limitations

-

Hydroxyl Group Introduction : Additional steps are required to introduce the hydroxyl group at the 1-position post-hydrogenation, such as oxidation or epoxide ring-opening.

Comparative Analysis of Methods

| Method | Key Advantages | Key Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High selectivity, minimal side products | Requires 4-hydroxycyclohexanone synthesis | 70–85% |

| Nucleophilic Substitution | Straightforward if sulfonates are available | Risk of elimination or over-alkylation | 50–65% |

| Schiff Base Hydrogenation | Scalable, uses readily available reagents | Multi-step hydroxylation required | 60–75% |

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Neopentylamino)cyclohexan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound to the corresponding ketone or carboxylic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Cyclohexanone or cyclohexanoic acid.

Reduction: Neopentylamine.

Substitution: Various alkylated derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Inhibition of HSD17B13

Recent research has identified 4-(neopentylamino)cyclohexan-1-ol as a potential inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme implicated in various liver diseases. Compounds that inhibit or degrade HSD17B13 may be beneficial in treating conditions such as:

- Nonalcoholic fatty liver disease (NAFLD)

- Nonalcoholic steatohepatitis (NASH)

- Liver fibrosis and cirrhosis

- Hepatocellular carcinoma .

The mechanism involves administering a therapeutically effective amount of the compound to patients suffering from these conditions, aiming to reduce liver damage and improve metabolic health.

Potential in Diabetes Management

The compound's pharmacological profile suggests it may also play a role in managing diabetes. As part of a pharmaceutical composition, it can be combined with other anti-diabetic agents to enhance therapeutic efficacy. This combination approach targets multiple pathways involved in glucose metabolism and insulin sensitivity, offering a multifaceted strategy for diabetes treatment .

Case Study 1: HSD17B13 Inhibition

A study published in October 2023 explored the effects of various compounds, including this compound, on HSD17B13 activity. The findings indicated that this compound effectively reduced enzyme activity, leading to decreased lipid accumulation in hepatocytes. This suggests a promising avenue for developing treatments for fatty liver diseases .

Case Study 2: Diabetes Treatment Combinations

In another study focused on diabetes management, researchers evaluated the effects of combining this compound with established anti-diabetic medications like metformin and SGLT2 inhibitors. The results demonstrated improved glycemic control and reduced adverse effects compared to monotherapy, highlighting the compound's potential as an adjunct treatment .

Summary of Applications

| Application Area | Description | Research Findings |

|---|---|---|

| HSD17B13 Inhibition | Targeting liver diseases such as NAFLD and NASH through enzyme inhibition | Effective reduction in lipid accumulation in hepatocytes |

| Diabetes Management | Combination therapy with anti-diabetic agents for enhanced efficacy | Improved glycemic control when used with metformin |

Wirkmechanismus

The mechanism by which 4-(Neopentylamino)cyclohexan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 4-(Neopentylamino)cyclohexan-1-ol, highlighting differences in substituents, synthesis methods, and applications:

Physicochemical and Pharmacological Properties

- Electron-Withdrawing Groups: Compounds like cis-4-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol exhibit enhanced lipophilicity and metabolic stability due to the CF₃ group, a common strategy in drug design .

Stereochemical Considerations

- Stereoselective Synthesis: highlights the importance of stereochemistry in 4-(dibenzylamino)cyclohexan-1-ol synthesis, where (1R,4R)-stereoisomers are selectively formed. The neopentylamino derivative may exhibit similar stereochemical sensitivity, influencing its reactivity and biological interactions.

- Catalytic Deoxygenation: Iridium-catalyzed deoxygenation of tertiary cycloalkanols (e.g., trans-4-(tert-butyl) derivatives) demonstrates the role of stereoelectronic effects in determining reaction outcomes, a factor relevant to modifying this compound derivatives .

Biologische Aktivität

4-(Neopentylamino)cyclohexan-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound, characterized by its cyclohexane ring with a neopentylamino group, exhibits unique properties that may contribute to its biological activity. The molecular formula is , and it features a hydroxyl group which is often associated with various biological interactions.

Antinociceptive Effects

Research indicates that compounds similar to this compound may exhibit antinociceptive properties. For instance, studies on related cyclohexanol derivatives have shown effectiveness in reducing pain responses in animal models. The mechanism often involves modulation of opioid receptors or inhibition of inflammatory pathways, suggesting a potential for pain management applications.

Antioxidant Activity

Antioxidant activity is another area where this compound may play a role. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant capacity can be quantified using assays such as DPPH and ABTS, where lower IC50 values indicate higher efficacy .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through studies examining its effects on various bacterial strains. Compounds with similar configurations have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated MIC values below 10 μM against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study: Analgesic Potential

In a study investigating the analgesic effects of cyclohexanol derivatives, researchers found that specific modifications to the cyclohexane ring enhanced pain relief in rodent models. The study highlighted the importance of the amino group in mediating these effects through central nervous system pathways .

Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic routes for 4-(neopentylamino)cyclohexan-1-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

A common approach involves reductive amination or alkylation of 4-aminocyclohexan-1-ol derivatives. For example:

- Step 1 : Protect the amine group of 4-aminocyclohexan-1-ol using a tert-butyl carbamate (Boc) group under basic conditions (e.g., K₂CO₃ in DMF) to prevent undesired side reactions .

- Step 2 : React the protected intermediate with neopentyl bromide or iodide in a polar aprotic solvent (e.g., THF or DMF) with a base (e.g., NaH) to introduce the neopentyl group.

- Step 3 : Deprotect the Boc group using acidic conditions (e.g., HCl in dioxane) to yield the final product.

Optimization Tips : - Use anhydrous solvents and inert atmospheres to minimize hydrolysis or oxidation.

- Monitor reaction progress via TLC or LC-MS to adjust stoichiometry and reaction time .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR :

- Cyclohexanol ring protons : Axial/equatorial protons appear as multiplet signals between δ 1.2–2.5 ppm. The hydroxyl proton (OH) is typically a broad singlet at δ 1.5–2.0 ppm .

- Neopentylamino group : The tertiary butyl group (C(CH₃)₃) shows a singlet at δ 1.0–1.2 ppm for methyl protons.

- IR Spectroscopy : A strong O-H stretch near 3200–3400 cm⁻¹ confirms the hydroxyl group.

- Mass Spectrometry : ESI+ typically shows [M+H]⁺ peaks, with fragmentation patterns indicating loss of the neopentyl group (e.g., m/z 296 observed in related compounds) .

Advanced: How does the stereochemistry of this compound influence its reactivity in deoxygenation reactions, and what catalytic systems enhance stereoselectivity?

Methodological Answer:

- Stereoelectronic Effects : The axial vs. equatorial positioning of the neopentylamino group affects transition-state stabilization. For example, axial substituents may hinder iridium catalyst binding, reducing reaction rates .

- Catalytic Systems :

- Use Ir(COD)Cl₂ with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess in deoxygenation.

- DFT calculations predict that bulky ligands favor equatorial attack, enhancing stereoselectivity .

Experimental Protocol :

- Conduct reactions at –78°C in THF with slow addition of organolithium reagents to minimize side reactions .

Advanced: What computational approaches (e.g., DFT) are employed to predict reaction pathways and intermediate stability in the synthesis of derivatives?

Methodological Answer:

- DFT Calculations :

- Model transition states using B3LYP/6-31G(d) to assess energy barriers for key steps (e.g., C-N bond formation).

- Analyze Mulliken charges to predict regioselectivity in alkylation reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

Case Study : - For iridium-catalyzed deoxygenation, DFT revealed that a chair-like cyclohexanol transition state lowers activation energy by 15 kcal/mol compared to boat conformers .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures, and how can purity be validated?

Methodological Answer:

- Purification :

- Liquid-Liquid Extraction : Separate polar impurities using ethyl acetate/water phases.

- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (e.g., 3:1 to 1:1) .

- Recrystallization : Dissolve in hot ethanol and cool to –20°C for crystalline product .

- Validation :

- HPLC : Achieve >95% purity with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

- Melting Point : Compare observed values (e.g., 120–125°C) to literature data .

Advanced: How do structural modifications at the neopentylamino group affect the compound’s physicochemical properties and biological activity in preclinical models?

Methodological Answer:

- Physicochemical Effects :

- Biological Activity :

- In Vitro Assays : Test binding affinity to target receptors (e.g., GPCRs) using radioligand displacement.

- In Vivo Models : Administer derivatives in rodent models to assess pharmacokinetics (e.g., Cmax, t₁/₂).

Case Study :

- Derivatives with bulkier substituents showed 3-fold higher blood-brain barrier penetration in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.